Reduced Transcriptomic Impact in Fungi: (S)-Enantiomer Affects Less Than Half the Genes Compared to (R)-Enantiomer
In a comparative transcriptomic analysis of Penicillium chrysogenum, the (S)-1-octen-3-ol enantiomer altered the expression of only 41 genes compared to untreated controls, whereas the (R)-(−)-1-octen-3-ol enantiomer under identical exposure conditions affected the transcription levels of 91 genes [1]. This represents a 55% reduction in transcriptomic perturbation for the (S)-enantiomer relative to the (R)-enantiomer. The affected genes were predominantly associated with transport, establishment of localization, and transmembrane transport processes [1].
| Evidence Dimension | Number of differentially expressed genes affected |
|---|---|
| Target Compound Data | 41 genes affected |
| Comparator Or Baseline | (R)-(−)-1-octen-3-ol: 91 genes affected |
| Quantified Difference | 55% fewer genes affected; 2.2-fold difference in gene count |
| Conditions | Penicillium chrysogenum cultures, equivalent exposure to enantiomers, transcriptomic analysis via RNA-seq with qRT-PCR validation of 28 randomly selected differentially expressed genes |
Why This Matters
For researchers studying fungal biology or using 1-octen-3-ol as a tool compound, the (S)-enantiomer provides a less perturbative experimental condition with a narrower, more specific gene-expression footprint, enabling cleaner mechanistic studies and reduced confounding variables.
- [1] Yin G, et al. Influence of R and S enantiomers of 1-octen-3-ol on gene expression of Penicillium chrysogenum. J Ind Microbiol Biotechnol. 2019;46(7):977-991. View Source
